2-CHLORO-6-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2/c1-11-6-3-4-7-12(11)15(22-2)10-20-17(21)16-13(18)8-5-9-14(16)19/h3-9,15H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDGSGJWAAEPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=C(C=CC=C2Cl)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-6-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-6-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different functionalized derivatives.
Scientific Research Applications
2-CHLORO-6-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-6-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzamide derivatives, focusing on substituent effects, synthetic strategies, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations
Halogenation Patterns: The target compound’s dual chloro-fluoro substitution contrasts with Rip-B’s hydroxyl group and other derivatives’ single halogen or non-halogenated backbones (e.g., oxadiazole-thioether in ).
N-Substituent Diversity :
- The methoxy-aryl-ethyl chain in the target compound differs from the trifluoromethylbenzothiazole in or the pyrrolidinyl group in . The ethyl linker with a methylphenyl group may balance lipophilicity and rotational freedom, critical for membrane permeability.
Synthetic Accessibility :
Biological Activity
2-Chloro-6-fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C14H16ClFN2O2
- Molecular Weight : 304.74 g/mol
- CAS Number : 2034325-24-9
The compound exhibits its biological effects primarily through interactions with specific receptors and enzymes within the body. The presence of chlorine and fluorine atoms in its structure enhances its lipophilicity, allowing for better membrane permeability and receptor binding.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, focusing on its anticancer properties, anti-inflammatory effects, and potential as a neuroprotective agent.
Anticancer Activity
Recent studies have demonstrated the compound's cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |
| A549 (Lung Cancer) | 12.34 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.00 | Caspase activation |
In vitro assays indicated that the compound induces apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to cell cycle arrest and subsequent cell death .
Anti-inflammatory Effects
The compound also exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Case Studies
-
Study on Breast Cancer Cells :
In a controlled study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. Flow cytometry analysis confirmed that the compound effectively induced cell death at concentrations as low as 10 µM . -
Neuroprotective Potential :
Another study explored the neuroprotective effects of this compound in a model of neuroinflammation. The results indicated that it significantly reduced neuronal cell death induced by inflammatory cytokines, suggesting potential therapeutic applications in neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for synthesizing 2-chloro-6-fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Amide Coupling : React 2-chloro-6-fluorobenzoic acid with 2-methoxy-2-(2-methylphenyl)ethylamine using coupling agents like HATU or EDC/HOBt in DMF or DCM.
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water.
Optimization : Adjust reaction stoichiometry (1.2:1 amine:acid ratio), monitor by TLC, and use inert gas (N₂) to minimize oxidation.
Purity Assurance : Confirm via HPLC (>98% purity) and NMR (absence of residual solvent peaks). Representative yields range from 60–75% .
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amide Coupling | HATU, DIPEA, DMF, 0°C → RT, 12h | 70% |
| Purification | Silica gel (hexane:EtOAc 4:1) | 95% recovery |
Q. How should researchers characterize the crystal structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DCM/pentane). Collect data at 100 K using Mo-Kα radiation. Refine with SHELXL .
- Key Parameters : Report space group, unit cell dimensions, R-factors (R₁ < 0.05), and hydrogen bonding networks. Compare with DFT-optimized structures for validation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for synthesis and purification.
- Waste Disposal : Collect halogenated waste separately; neutralize acidic byproducts with NaHCO₃.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How can discrepancies between predicted and observed NMR spectra be resolved?
- Methodological Answer :
- Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange (e.g., rotamers).
- 2D Techniques : Use HSQC and HMBC to assign ambiguous peaks (e.g., overlapping aromatic protons).
- Computational Validation : Compare experimental H/C shifts with DFT (B3LYP/6-311+G(d,p)) calculations .
Q. What strategies optimize bioactivity through structural modifications?
- Methodological Answer :
- SAR Studies : Modify substituents (e.g., replace Cl with CF₃) and evaluate via in vitro assays (e.g., kinase inhibition).
- Pharmacophore Modeling : Use Schrödinger Suite or MOE to identify critical interactions (e.g., hydrogen bonding with methoxy groups).
- Case Study : Fluorine substitution at position 6 enhances metabolic stability (t₁/₂ > 2 hrs in microsomal assays) .
Q. How to address low yields in the final amide coupling step?
- Methodological Answer :
- Catalyst Screening : Test alternatives to HATU (e.g., PyBOP or DCC).
- Solvent Effects : Switch to THF or dichloroethane to improve solubility.
- Temperature Optimization : Conduct reactions at −20°C to suppress side-product formation.
Table 2: Catalyst Comparison
| Catalyst | Solvent | Yield |
|---|---|---|
| HATU | DMF | 70% |
| PyBOP | THF | 65% |
| EDC/HOBt | DCM | 58% |
Q. How to design experiments to elucidate metabolic pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Quench with acetonitrile at intervals (0, 30, 60 mins).
- Metabolite ID : Use LC-QTOF-MS/MS (ESI+) with MassHunter for fragmentation patterns.
- Key Pathways : Look for O-demethylation (m/z +16) or glucuronidation (m/z +176) .
Q. What computational methods predict pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate LogP (2.8 ± 0.3), bioavailability (70%), and CYP450 inhibition.
- Molecular Dynamics : Simulate binding to serum albumin (PDB 1AO6) using GROMACS to assess plasma protein binding .
Data Contradiction Analysis
Q. How to resolve conflicting crystallographic data indicating twinning or disorder?
- Methodological Answer :
Q. Why do computational docking results conflict with experimental IC₅₀ values?
- Methodological Answer :
- Protonation States : Ensure correct tautomer/protonation at physiological pH (use Epik).
- Solvent Effects : Include explicit water molecules in docking (Glide SP mode).
- Validation : Cross-check with MM-GBSA binding energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
